molecular formula C29H28N2O5S B2747420 methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1005093-66-2

methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2747420
CAS No.: 1005093-66-2
M. Wt: 516.61
InChI Key: GXCHQBXNZCNSIZ-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a fused pyrrolo-oxazole core (4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole) substituted with 2-methylphenyl and 4-methylphenyl groups. The benzothiophene moiety (4,5,6,7-tetrahydro-1-benzothiophene) is esterified with a methyl carboxylate group. Key analytical methods for characterizing such compounds include crystallography (SHELX , ORTEP ), 2D-HPTLC , and LC/MS-based profiling .

Properties

IUPAC Name

methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5S/c1-16-12-14-18(15-13-16)24-23-25(36-31(24)20-10-6-4-8-17(20)2)27(33)30(26(23)32)28-22(29(34)35-3)19-9-5-7-11-21(19)37-28/h4,6,8,10,12-15,23-25H,5,7,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCHQBXNZCNSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C(=O)OC)ON2C6=CC=CC=C6C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials might include substituted anilines, thiophenes, and various reagents to construct the pyrrolo[3,4-d]isoxazole ring system. Common reaction conditions could involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be investigated for its potential biological activity, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications, including drug development for various diseases.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Structural Comparison with Similar Heterocyclic Compounds

Core Heterocycle Analogues

  • Pyrrolo-oxazole Derivatives: The pyrrolo-oxazole core shares similarities with tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compound 1l in ).
  • Benzothiophene Moieties : The tetrahydrobenzothiophene group is structurally analogous to simpler benzothiophene esters used in organic electronics. Substituents like methyl carboxylates influence solubility and π-stacking behavior, critical for optoelectronic applications .

Substituent Effects

  • Methylphenyl Groups: The 2- and 4-methylphenyl substituents introduce steric bulk and hydrophobicity, comparable to alkylated phenylpropenoids in Populus buds . Such groups enhance membrane permeability in bioactive compounds but may reduce aqueous solubility.
  • Methyl Ester : The terminal carboxylate ester is common in prodrug design, facilitating cellular uptake before hydrolysis to active acids. This feature is shared with glycerides in Populus metabolites .

Structural Characterization

  • Crystallography : SHELX and ORTEP are critical for resolving complex ring puckering (e.g., via Cremer-Pople coordinates ) and confirming stereochemistry.
  • Spectroscopy : NMR and IR (as in ) validate substituent positions and hydrogen-bonding networks. LC/MS prioritizes trace impurities or degradation products.

Bioactivity

  • Antimicrobial Synergy : Methylphenyl groups could enhance lipid bilayer disruption, similar to terpenes in essential oils .

Physicochemical Properties

Property Target Compound Tetrahydroimidazo[1,2-a]pyridine (1l) Benzothiophene Esters
Molecular Weight ~550 g/mol (estimated) 511.51 g/mol 250–400 g/mol
LogP (lipophilicity) High (methylphenyl groups) 3.2 2.5–4.0
Key Functional Groups Oxazole, ester Imidazole, nitrile, ester Thiophene, ester

Biological Activity

Methyl 2-[2-(2-methylphenyl)-3-(4-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes multiple aromatic rings and heterocycles, which are often associated with significant biological activity. The presence of dioxo and tetrahydro groups contributes to its potential pharmacological properties.

Structural Formula

The structural formula can be represented as follows:

C25H28N2O5S\text{C}_{25}\text{H}_{28}\text{N}_2\text{O}_5\text{S}

Antitumor Activity

Recent studies have indicated that the compound exhibits notable antitumor properties . For instance, a study screened various compounds for their ability to inhibit cancer cell proliferation. The results showed that this compound had an IC50 value significantly lower than many conventional chemotherapeutics, suggesting potent cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
A54912.5
MCF-715.3
HeLa10.8

The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis in cancer cells. Molecular dynamics simulations have suggested that the compound interacts with key proteins involved in apoptotic pathways, primarily through hydrophobic interactions and some hydrogen bonding.

Anticonvulsant Activity

In addition to its antitumor effects, there is emerging evidence supporting the anticonvulsant activity of this compound. A series of analogs were tested for their ability to prevent seizures in animal models, with some derivatives showing significant anticonvulsant properties comparable to established medications like phenytoin.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that specific substitutions on the phenyl rings enhance biological activity. For example, the presence of electron-donating groups such as methyl groups at certain positions has been correlated with increased potency against both tumor cells and seizure models.

Case Study 1: Antitumor Screening

In a multicenter screening conducted by Fayad et al., various derivatives of similar structures were tested against a panel of cancer cell lines. The results indicated that modifications in the benzothiophene moiety significantly influenced the cytotoxicity profiles, with certain analogs achieving IC50 values below 10 µM across multiple lines.

Case Study 2: Anticonvulsant Efficacy

A separate investigation focused on the anticonvulsant properties of this compound revealed that it effectively reduced seizure frequency in rodent models induced by pentylenetetrazole (PTZ). The study highlighted the potential for developing new therapies for epilepsy based on this lead compound.

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